(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)9-11-18(20)17-13-16(21-2)10-12-19(17)22-3/h5-13H,4H2,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNPOFHZKDOXKF-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the reaction and reduce the reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Saturated ketones, alcohols, and alkanes.
Substitution: Halogenated derivatives, amines, and other substituted products.
Scientific Research Applications
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the methoxy groups on the phenyl rings can influence the compound’s binding affinity and specificity for different molecular targets.
Comparison with Similar Compounds
Antiproliferative Activity
- Compound 3h [(2E)-1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one]: Exhibited potent antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) in MTT assays. The indolyl group likely enhances DNA intercalation or kinase inhibition compared to the ethylphenyl group in the target compound .
- (2E)-1-(2,5-Dimethoxyphenyl)-3-(1-naphthyl)prop-2-en-1-one (29) : Demonstrated apoptosis induction in leukemia cells, suggesting that bulkier aromatic substituents (naphthyl vs. ethylphenyl) may improve cytotoxicity .
Antimicrobial and Radioprotective Properties
- Biphenyl Chalcones (C7, C8): Derivatives with 2,5-dimethoxyphenyl and 3,4-dimethoxyphenyl groups showed significant DPPH radical scavenging (IC₅₀: 12–15 μM) and modulated radiation-induced oxidative stress in E. coli.
- (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (I) : Thiophene-containing analogs displayed antimicrobial activity, highlighting that heteroaromatic rings (e.g., thiophene vs. phenyl) can enhance target specificity .
Physicochemical and Structural Comparisons
*LogP values estimated using fragment-based methods.
Crystallographic Insights
- The target compound’s 4-ethylphenyl group may adopt a planar conformation with the enone system, similar to (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (I), which showed π-π stacking between aromatic rings and C–H···O hydrogen bonds stabilizing the crystal lattice .
- In contrast, fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit altered dipole moments, affecting solubility and crystallization behavior .
Pharmacokinetic and Toxicity Profiles
- Synthetic Chalcone (DMPF-1) : A derivative with a 5-methylfuran group showed low acute toxicity (LD₅₀ > 2000 mg/kg in mice), suggesting that the 4-ethylphenyl group in the target compound may similarly confer low toxicity .
- Compound 3 [(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one]: Demonstrated caspase-3 activation in leukemia cells but poor oral bioavailability due to high polarity. The target compound’s ethyl group may improve absorption via enhanced lipophilicity .
Biological Activity
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two phenyl rings connected by an α,β-unsaturated carbonyl system. This compound has garnered attention for its diverse biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features:
- Two phenyl rings with methoxy groups at the 2 and 5 positions.
- An ethyl substituent at the para position of the second phenyl ring.
This specific substitution pattern influences both the chemical reactivity and biological activity of the compound significantly. The α,β-unsaturated carbonyl group acts as a Michael acceptor, allowing it to interact with various nucleophiles in biological systems.
The mechanism of action for this compound involves:
- Interaction with thiol groups in proteins, modulating enzyme activities.
- Potential inhibition of key cellular pathways associated with inflammation and cancer progression.
The methoxy groups enhance the compound's binding affinity to various molecular targets, which is critical for its therapeutic efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, suggesting its potential as a natural antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory properties, demonstrating the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests that it could be beneficial in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through:
- Disruption of microtubule dynamics similar to known chemotherapeutic agents.
- Induction of cell cycle arrest at specific phases (e.g., G2/M phase), which is crucial for halting cancer cell proliferation .
Case Studies and Research Findings
Synthesis and Industrial Applications
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,5-dimethoxybenzaldehyde and 4-ethylacetophenone. This reaction is performed in the presence of a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions. For industrial applications, optimizing reaction conditions can enhance yield and purity. Continuous flow reactors and advanced purification techniques are often employed to improve efficiency.
Q & A
Q. What are the recommended synthetic routes for (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer: The Claisen-Schmidt condensation is the primary method for synthesizing chalcones like this compound. Use equimolar ratios of 2,5-dimethoxyacetophenone and 4-ethylbenzaldehyde in ethanol or methanol under basic catalysis (e.g., NaOH or KOH). Reaction optimization includes:
- Temperature control (50–70°C) to balance reaction rate and byproduct formation.
- Solvent selection: Polar protic solvents (e.g., ethanol) enhance enolate formation.
- Monitoring via TLC (hexane:ethyl acetate, 7:3) to track progress. Post-synthesis, purify via column chromatography (silica gel, gradient elution) to isolate the (E)-isomer selectively .
Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?
- Methodological Answer:
- 1H/13C NMR: Identify α,β-unsaturated ketone protons (δ 7.5–8.0 ppm, doublet for Hα and Hβ) and aromatic methoxy groups (δ 3.8–4.0 ppm). Use 2D NMR (COSY, HMBC) to confirm connectivity .
- IR Spectroscopy: Detect the conjugated carbonyl stretch (~1650 cm⁻¹) and C=C stretching (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the biological activity data of this chalcone derivative?
- Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from substituent effects. Use density functional theory (DFT) to:
Q. What strategies are effective in analyzing crystallographic data to elucidate structure-activity relationships?
- Methodological Answer: Single-crystal X-ray diffraction provides bond lengths and angles critical for understanding reactivity. For example:
- Measure the enone system’s dihedral angle to assess planarity (ideal: 0° for maximum conjugation).
- Analyze intermolecular interactions (e.g., π-π stacking of aromatic rings) to predict solubility and stability. Compare with analogs (e.g., halogenated chalcones) to correlate substituents with activity .
Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer: Contradictions in yields often stem from kinetic vs. thermodynamic control. Mitigate by:
- Conducting kinetic studies (e.g., varying reaction time/temperature) to identify optimal conditions.
- Using flow chemistry for improved heat/mass transfer in large batches.
- Implementing in situ FTIR to monitor intermediate formation and adjust reagent addition rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
